Spdp-peg6-CH2CH2cooh

Beschreibung

Eigenschaften

IUPAC Name |

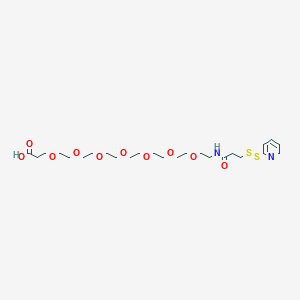

3-[2-[2-[2-[2-[2-[2-[2-[3-(pyridin-2-yldisulfanyl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H42N2O10S2/c28-23(5-22-38-39-24-3-1-2-6-27-24)26-7-9-32-11-13-34-15-17-36-19-21-37-20-18-35-16-14-33-12-10-31-8-4-25(29)30/h1-3,6H,4-5,7-22H2,(H,26,28)(H,29,30) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJIPSHBQQWDFHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)SSCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H42N2O10S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

594.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spdp-peg6-CH2CH2cooh chemical structure and molecular weight

Chemical Structure, Properties, and Bioconjugation Protocols

Executive Summary

SPDP-PEG6-CH2CH2COOH (also known as SPDP-PEG6-acid) is a heterobifunctional linker used extensively in the development of Antibody-Drug Conjugates (ADCs), PROTACs, and protein-protein crosslinking. Its architecture combines three critical functional domains:

-

A Pyridyldithio Head Group: Enables reversible disulfide linkage to thiol-containing molecules (e.g., cysteine residues).[1][2]

-

A PEG6 Spacer: A hexa-ethylene glycol unit that enhances water solubility and reduces aggregation of the final conjugate.

-

A Propionic Acid Tail: A carboxyl group that can be activated (typically via EDC/NHS) to react with primary amines.

This guide provides a definitive analysis of the chemical identity, structural properties, and validated experimental workflows for utilizing this linker in high-fidelity bioconjugation.

Chemical Identity and Structure

The nomenclature "SPDP-PEG6-CH2CH2COOH" describes a specific molecular arrangement. Unlike the standard "SPDP" reagent (which is an NHS ester), this molecule terminates in a free carboxylic acid, requiring activation before amine coupling.

Structural Breakdown

| Component | Chemical Functionality | Purpose |

| SPDP Moiety | 3-(2-Pyridyldithio)propionyl | Thiol Reactivity: Forms a disulfide bond via thiol-disulfide exchange. The bond is cleavable in reducing environments (e.g., cytosol). |

| Amide Linkage | -CONH- | Stability: Connects the SPDP head to the PEG spacer. Stable in physiological conditions. |

| PEG6 Spacer | -(CH₂CH₂O)₆- | Solubility & Stealth: Increases hydrophilicity, prevents steric hindrance, and improves pharmacokinetics (PK). |

| Acid Tail | -CH₂CH₂COOH (Propionic Acid) | Amine Reactivity (Latent): Must be activated (e.g., to NHS ester) to couple with lysine residues or N-terminal amines. |

Physicochemical Data[3][4]

The following data corresponds to the standard commercial synthesis of SPDP-PEG6-acid.

| Property | Value | Notes |

| Chemical Name | 1-(2-pyridyldithio)-1-oxo-5,8,11,14,17,20-hexaoxa-2-azatricosan-23-oic acid | Descriptive IUPAC-style name |

| Common Name | SPDP-PEG6-acid | Industry standard |

| CAS Number | 1818294-33-5 | Specific to the acid form |

| Molecular Formula | C₂₃H₃₈N₂O₉S₂ | Confirmed via elemental analysis |

| Molecular Weight | 550.68 g/mol | Monoisotopic mass ~550.20 |

| Solubility | DMSO, DMF, DCM, Water (Moderate) | PEG chain enhances aqueous solubility compared to alkyl linkers |

| Appearance | Viscous liquid or oily solid | Depending on purity and temperature |

| Purity Standard | >95% (HPLC) | Critical for pharmaceutical applications |

Structural Visualization

The diagram below illustrates the connectivity of the SPDP-PEG6-CH2CH2COOH molecule, highlighting the reactive termini and the hydrophilic spacer.

Figure 1: Structural block diagram of SPDP-PEG6-CH2CH2COOH. The molecule is designed with a cleavable head and an activatable tail.

Mechanism of Action in Bioconjugation

Understanding the reactivity profile is crucial for designing successful conjugation campaigns. This linker is heterobifunctional , meaning it reacts with two different functional groups (amines and thiols) in a controlled sequence.

The Carboxyl Interface (Amine Coupling)

The terminal carboxylic acid (-COOH) is not spontaneously reactive. It requires activation, typically using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide) .

-

Mechanism: EDC reacts with the carboxyl group to form an unstable O-acylisourea intermediate, which is then displaced by NHS to form a semi-stable NHS ester.

-

Coupling: The NHS ester reacts with primary amines (e.g., Lysine residues on an antibody) to form a stable amide bond.

The Pyridyldithio Interface (Thiol Coupling)

The 2-pyridyldithio group reacts with free sulfhydryls (-SH) via disulfide exchange.[1]

-

Mechanism: The target thiol attacks the disulfide bond, displacing pyridine-2-thione.

-

Byproduct: The release of pyridine-2-thione is a key feature; it absorbs light at 343 nm (extinction coefficient: 8,080 M⁻¹cm⁻¹), allowing for real-time spectrophotometric monitoring of the reaction progress.

-

Cleavability: The resulting disulfide bond can be cleaved later using reducing agents like DTT or TCEP, releasing the payload.[2]

Experimental Protocols

Solubility and Stock Preparation

Why: Hydrolysis of the activated ester (if generated) is the primary failure mode. Proper solvent choice minimizes this.

-

Solvent: Dissolve SPDP-PEG6-acid in anhydrous DMSO or DMF .

-

Concentration: Prepare a 10–50 mM stock solution.

-

Storage: Aliquot and store at -20°C under nitrogen or argon. Avoid repeated freeze-thaw cycles.[3]

Two-Step Conjugation Workflow

This protocol describes the activation of the acid followed by conjugation to a protein amine, and subsequent reaction with a thiol-drug.

Step A: Activation of the Carboxyl Group

-

Calculate: Determine the molar excess of EDC/NHS required (typically 1.2–1.5 equivalents relative to the linker).

-

React: Mix SPDP-PEG6-acid with EDC and NHS in dry DMF/DMSO for 15–30 minutes at room temperature.

-

Note: This converts the acid to the NHS-ester in situ.

-

-

Verify: (Optional) Check activation by TLC or HPLC.

Step B: Amine Conjugation (Protein Modification)

-

Buffer: Exchange protein buffer to PBS (pH 7.2) or HEPES. Avoid amine-containing buffers like Tris or Glycine.

-

Mix: Add the activated linker solution to the protein (10–20 molar excess of linker over protein).

-

Incubate: 30–60 minutes at Room Temperature (RT) or 2 hours at 4°C.

-

Purify: Remove excess linker/byproducts using a desalting column (e.g., Zeba Spin, PD-10) or dialysis.

-

Critical: The protein now carries reactive pyridyldithio groups.

-

Step C: Thiol Conjugation (Payload Attachment)

-

Prepare Payload: Ensure the drug/peptide has a free thiol (-SH). If the thiol is oxidized (dimerized), reduce with TCEP and purify.

-

React: Mix the SPDP-modified protein with the thiol-payload.

-

Monitor: Measure Absorbance at 343 nm. An increase indicates the release of pyridine-2-thione and successful conjugation.

-

Purify: Final cleanup via SEC (Size Exclusion Chromatography).

Bioconjugation Logic Flow

Figure 2: Step-by-step workflow for converting SPDP-PEG6-acid into a functional antibody-drug conjugate.

References

-

BroadPharm. SPDP-PEG6-acid Product Data and Specifications. Retrieved from

-

Precise PEG. SPDP-PEG6-Acid Chemical Structure and Analysis. Retrieved from

-

BenchChem. SPDP-PEG6-acid (CAS 1818294-33-5) Technical Information. Retrieved from

-

ChemScene. NH2-PEG6-CH2CH2COOH (Precursor Analysis). Retrieved from [4]

-

MedChemExpress. 3-(2-Pyridyldithio)propionic Acid (SPDP Moiety Reference). Retrieved from

Sources

Introduction: The Critical Role of Linker Chemistry in Bioconjugation

An In-Depth Technical Guide to SPDP-PEG6-acid and SPDP-PEG4-acid Linkers: A Comparative Analysis for Drug Development Professionals

In the landscape of advanced therapeutics, particularly in the development of Antibody-Drug Conjugates (ADCs) and other targeted biomolecules, the linker is not merely a passive connector but a critical determinant of efficacy, stability, and safety. Among the diverse chemistries available, heterobifunctional, cleavable linkers have garnered significant attention for their versatility. This guide provides a deep-dive into a specific class of such linkers: SPDP-PEG-acid.

At their core, these are sophisticated tools comprised of three key functional domains:

-

An SPDP (N-succinimidyl 3-(2-pyridyldithio)propionate) group, which provides a thiol-reactive handle for creating a selectively cleavable disulfide bond.

-

A central Polyethylene Glycol (PEG) spacer, a hydrophilic polymer that enhances solubility and modulates the pharmacokinetic properties of the conjugate.[1][2]

-

A terminal carboxylic acid (-COOH) , which, upon activation, reacts with primary amines to form a stable, covalent amide bond.[3]

This guide will dissect the nuanced yet impactful differences between two popular variants, SPDP-PEG6-acid and SPDP-PEG4-acid . We will move beyond simple catalog descriptions to explore the causal relationships between their structural variations and their performance in experimental settings, empowering researchers to make more informed decisions in their conjugation strategies.

Pillar 1: The Fundamental Chemistry and Reaction Mechanism

Understanding the function of each molecular component is paramount to mastering the use of these linkers. The conjugation process is a sequential, two-part reaction that offers a high degree of control.

The Functional Moieties:

-

Carboxylic Acid End: This terminus is not immediately reactive with amines. It requires activation, typically through the use of carbodiimide chemistry, such as with EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often in conjunction with an N-hydroxysuccinimide variant (NHS or Sulfo-NHS) to form a more stable, amine-reactive ester. This activated ester then efficiently reacts with primary amines (e.g., lysine residues on an antibody) to form a highly stable amide linkage.[3]

-

SPDP End: The 2-pyridyldithiol group is the business end for thiol reactivity. It reacts with a free sulfhydryl group (-SH) on a payload, peptide, or protein in a disulfide exchange reaction.[4][5] This reaction is highly efficient at a neutral pH (7-8) and releases a pyridine-2-thione byproduct.[6][7][8] The release of this chromophore can be monitored spectrophotometrically by measuring the absorbance at 343 nm, providing a real-time method for quantifying the progress of the conjugation reaction.[7][8]

-

The Disulfide Bond: The resulting disulfide bond within the linker is stable in circulation but is designed to be cleaved in the reducing environments found within cells (e.g., high glutathione concentrations), releasing the payload at the target site.[9][10][] This cleavability is a cornerstone of many targeted drug delivery strategies.

Figure 1: Two-step bioconjugation workflow using SPDP-PEG-acid linkers.

Pillar 2: A Head-to-Head Comparison: PEG4 vs. PEG6

The choice between a PEG4 and a PEG6 linker is not arbitrary; it is a strategic decision that can significantly influence the properties and performance of the final bioconjugate. The core difference lies in the length of the polyethylene glycol chain—four repeating units versus six. This seemingly minor structural change has cascading effects.

| Feature | SPDP-PEG4-acid | SPDP-PEG6-acid | Causality & Field-Proven Insights |

| PEG Units | 4 | 6 | The fundamental structural difference driving all other property variations. |

| Molecular Weight | ~462.58 g/mol [9][12] | ~550.7 g/mol [9] | Crucial for accurate characterization (e.g., mass spectrometry) of intermediates and final conjugates. The higher mass of PEG6 must be accounted for. |

| Spacer Arm Length | ~25.7 Å[6] | ~32.5 Å (Estimated) | The longer arm of PEG6 provides greater physical separation between conjugated molecules. This is critical for mitigating steric hindrance when working with bulky proteins or nanoparticles, potentially leading to higher conjugation yields.[13] |

| Hydrophilicity | High | Higher | The additional ethylene oxide units in PEG6 increase its overall hydrophilicity. This can be the deciding factor in preventing aggregation of hydrophobic payloads or antibodies, enhancing the solubility and stability of the final ADC.[14][15] |

| Flexibility | Flexible | More Flexible | The longer chain provides more rotational freedom. This can be advantageous in ensuring a conjugated enzyme retains its conformational freedom and activity, or that an antibody's antigen-binding Fab arms are not sterically impeded. |

| Pharmacokinetics | Good | Potentially Enhanced | Longer PEG chains generally increase the hydrodynamic radius of a molecule, which can reduce renal clearance and prolong circulation half-life.[1][16] While the difference between PEG4 and PEG6 is subtle, for smaller constructs it could be biologically relevant. |

| Immunogenicity | Low | Potentially Lower | PEGylation is known to shield proteins from the immune system (the "stealth effect").[16] The longer PEG6 chain may offer slightly more effective shielding of immunogenic epitopes on the biomolecule, although both are considered low-immunogenicity polymers.[1][2] |

Pillar 3: Strategic Selection and Experimental Design

The data presented above translates directly into strategic choices in the lab. The selection of the linker should be hypothesis-driven, based on the specific molecules being conjugated and the desired outcome.

When to Select SPDP-PEG6-acid:

-

Conjugating Bulky Molecules: When dealing with large proteins, antibodies, or nanoparticles, the extended spacer arm of the PEG6 variant is invaluable. It provides the necessary reach to overcome steric clashes, allowing the reactive ends to find their targets more efficiently.

-

Combating Aggregation: If your payload is highly hydrophobic or the resulting conjugate has poor solubility, the enhanced hydrophilicity of the PEG6 linker can be a powerful tool to maintain a homogenous, monomeric solution.[9]

-

Preserving Protein Function: For applications where the biological activity of one or both conjugated partners is paramount (e.g., creating an enzyme-antibody conjugate), the greater separation and flexibility afforded by PEG6 can prevent the domains from interfering with each other, thus preserving function.

When to Select SPDP-PEG4-acid:

-

Smaller Molecule Conjugation: For conjugating smaller peptides or toxins where steric hindrance is less of a concern, the more compact PEG4 linker is often sufficient and can be a more cost-effective choice.

-

Establishing a Baseline: In initial proof-of-concept studies, the PEG4 variant serves as an excellent starting point. If issues like low conjugation efficiency or aggregation arise, it provides a clear rationale for progressing to the longer PEG6 linker.

-

When a Shorter Leash is Desired: In some structural biology or FRET applications, a more defined and shorter distance between two points is necessary. In these cases, the PEG4 linker provides that proximity while still offering the benefits of PEGylation.

Pillar 4: A Self-Validating Experimental Protocol

This protocol outlines a robust, two-stage methodology for bioconjugation using SPDP-PEG-acid linkers. Each stage includes purification and validation steps to ensure the integrity of the process.

Part A: Amine Conjugation via Carboxylic Acid Activation

Objective: To covalently attach the SPDP-PEGn-acid linker to a primary amine on Molecule A (e.g., an antibody).

-

Reagent Preparation:

-

Dissolve the SPDP-PEGn-acid linker in a dry, amine-free organic solvent (e.g., DMSO or DMF) to create a 10-20 mM stock solution.[6]

-

Prepare Molecule A in an amine-free buffer at pH 7.2-7.5 (e.g., PBS, HEPES).

-

Freshly prepare 100 mM solutions of EDC and Sulfo-NHS in the same reaction buffer.

-

-

Activation and Conjugation:

-

To your solution of Molecule A, add a 10- to 20-fold molar excess of the SPDP-PEGn-acid linker stock solution.

-

Immediately add a 1.5-fold excess (relative to the linker) of both EDC and Sulfo-NHS solutions.

-

Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.

-

-

Purification and Validation:

-

Remove excess, unreacted linker and activation reagents via dialysis or a desalting column (e.g., Zeba™ Spin Desalting Columns) equilibrated with a suitable buffer (e.g., PBS, pH 7.2).

-

Validate the modification by assessing the mass shift using MALDI-TOF MS or by quantifying the number of attached SPDP groups (see Part B, Step 3).

-

Part B: Thiol Conjugation and Final Product Formation

Objective: To conjugate the thiol-containing Molecule B (e.g., a cytotoxic drug) to the SPDP-modified Molecule A.

-

Molecule B Preparation:

-

Dissolve the thiol-containing Molecule B in a suitable solvent. If Molecule B has a protected thiol or is in a disulfide-dimer form, it must first be reduced (e.g., with TCEP or DTT followed by purification) to generate a free sulfhydryl group.

-

-

Conjugation Reaction:

-

Add a 2- to 5-fold molar excess of the thiol-containing Molecule B to the purified SPDP-modified Molecule A from Part A.

-

The reaction should be performed in a thiol-free buffer at pH 7.0-7.5.[7]

-

Allow the reaction to proceed for 1-2 hours at room temperature.

-

-

Reaction Monitoring (Self-Validation):

-

Final Purification:

-

Purify the final conjugate from excess Molecule B and pyridine-2-thione using size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).

-

Part C: Cleavage Validation

Objective: To confirm the cleavable nature of the disulfide bond.

Figure 2: Validation of linker cleavability using a reducing agent.

-

Cleavage Reaction:

-

Analysis:

-

Analyze the reaction mixture using SDS-PAGE. A successful cleavage will be indicated by a shift in the molecular weight of the antibody heavy/light chains (depending on conjugation site) and the appearance of the released payload. HPLC can also be used for more quantitative analysis.

-

Conclusion

The selection between SPDP-PEG6-acid and SPDP-PEG4-acid is a critical decision in the rational design of advanced bioconjugates. While both are powerful tools, their subtle structural differences manifest as significant functional variations. The PEG6 linker, with its longer, more hydrophilic spacer, offers a distinct advantage when dealing with sterically demanding conjugations or when solubility and stability of the final product are primary concerns. Conversely, the more compact PEG4 linker provides a robust and cost-effective solution for less complex systems. By understanding the underlying chemical principles and aligning the choice of linker with the specific challenges of the biological system, researchers can optimize their conjugation strategies, leading to the development of more effective and well-characterized therapeutic and diagnostic agents.

References

-

AxisPharm. SPDP PEG Crosslinkers, PEGylated PEG Reagents. Available from: [Link]

-

Veronese, F. M., & Pasut, G. (2005). PEGylation, successful approach to drug delivery. Drug discovery today, 10(21), 1451–1458. Available from: [Link]

-

AxisPharm. What is SPDP Crosslinker?. (2022). Available from: [Link]

-

Takeda, K. et al. (2017). Linker and Conjugation Site Synergy in Antibody–Drug Conjugates: Impacts on Biological Activity. Bioconjugate Chemistry, 28(10), 2595-2603. Available from: [Link]

-

Anchordoquy, T. J., et al. (2014). Questioning the use of PEGylation for drug delivery. Drug delivery and translational research, 4(3), 226-229. Available from: [Link]

-

Dojindo Molecular Technologies. Cross-Linker SPDP. Available from: [Link]

-

Zhang, D., et al. (2023). Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates. Pharmaceuticals, 16(11), 1604. Available from: [Link]

-

ADT. PEGs and Antibody-drug Conjugates a Versatile Approach. (2018). Available from: [Link]

-

PubChem. SPDP-PEG4-NHS ester. National Center for Biotechnology Information. Available from: [Link]

-

Wurm, F. R., & Centre, M. P. I. F. P. R. (2021). Chapter 9: The Use of Uniform PEG Compounds in the Design of ADCs. In Antibody-Drug Conjugates. Royal Society of Chemistry. Available from: [Link]

-

Probst, J., et al. (2021). PEG Spacer Length Substantially Affects Antibody-Based Nanocarrier Targeting of Dendritic Cell Subsets. International Journal of Molecular Sciences, 22(21), 11545. Available from: [Link]

-

Suk, J. S., et al. (2016). PEGylation as a strategy for improving nanoparticle-based drug and gene delivery. Advanced drug delivery reviews, 99(Pt A), 28–51. Available from: [Link]

-

Knop, K., et al. (2010). Poly(ethylene glycol) in drug delivery: pros and cons as well as potential alternatives. Angewandte Chemie (International ed. in English), 49(36), 6288–6308. Available from: [Link]

- Greg T. Hermanson. (2013). Bioconjugate Techniques, Third Edition. Academic Press.

-

Jevševar, S., et al. (2010). PEGylation of therapeutic proteins. Biotechnology journal, 5(1), 113-128. Available from: [Link]

Sources

- 1. PEGylation, successful approach to drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. SPDP-PEG4-acid, 581065-97-6 | BroadPharm [broadpharm.com]

- 4. precisepeg.com [precisepeg.com]

- 5. vectorlabs.com [vectorlabs.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. broadpharm.com [broadpharm.com]

- 8. What is SPDP Crosslinker? | AxisPharm [axispharm.com]

- 9. SPDP PEG Crosslinkers, PEGylated PEG Reagents | AxisPharm [axispharm.com]

- 10. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]

- 12. precisepeg.com [precisepeg.com]

- 13. researchgate.net [researchgate.net]

- 14. SPDP-PEG6-NHS ester, 1818294-32-4 | BroadPharm [broadpharm.com]

- 15. (S, R, S)-AHPC-PEG6-acid | BroadPharm [broadpharm.com]

- 16. books.rsc.org [books.rsc.org]

Advanced Applications of Pyridyl Disulfide-PEG6-Propionic Acid in Next-Gen ADCs

Topic: Applications of Pyridyl disulfide-PEG6-propionic acid in ADCs Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

In the precise engineering of Antibody-Drug Conjugates (ADCs), the linker is not merely a tether but a functional control unit governing stability, solubility, and release kinetics.[1][][3] Pyridyl disulfide-PEG6-propionic acid represents a sophisticated class of heterobifunctional crosslinkers designed to address the "hydrophobicity trap" often encountered with potent cytotoxic payloads (e.g., PBD dimers, maytansinoids).

This guide details the mechanistic rationale and experimental protocols for utilizing this linker. By integrating a polyethylene glycol (PEG6) spacer with a reduction-sensitive pyridyl disulfide and a versatile carboxyl group, this molecule enables the construction of ADCs that resist aggregation in circulation while ensuring rapid, glutathione-mediated payload release within the tumor cytosol.

Part 1: Chemical Architecture & Mechanistic Rationale

The Anatomy of the Linker

The efficacy of Pyridyl disulfide-PEG6-propionic acid stems from its tripartite structure, where each domain serves a distinct pharmacological function:

-

ω-Propionic Acid (Carboxyl Group):

-

Function: The "anchor" point. It provides a chemically stable site for activation (via EDC/NHS) to form an amine-reactive ester.

-

Target: Primary amines (–NH₂). This can be the ε-amino group of lysine residues on an antibody or an amine-functionalized cytotoxic payload.

-

-

PEG6 Spacer (Polyethylene Glycol, n=6):

-

Function: Hydrophilicity modulation.[4] Traditional hydrophobic linkers (e.g., SPP, SPDB) often precipitate when conjugated to hydrophobic drugs, leading to ADC aggregation and rapid hepatic clearance.

-

Rationale: A PEG6 unit provides a discrete hydration shell (approx. 25–30 Å length), masking the hydrophobicity of the payload without creating the steric hindrance observed with long-chain polymers (PEG24+). This preserves the antibody's binding affinity.

-

-

2-Pyridyl Disulfide (PDS):

-

Function: The "trigger" and "protecting group."

-

Mechanism:[1][5][6][7][8] It reacts specifically with free thiols (–SH) via disulfide exchange. The leaving group, pyridine-2-thione , has a distinct absorbance at 343 nm, allowing for real-time spectrophotometric monitoring of the reaction yield (self-validating chemistry).[9]

-

Release: The resulting disulfide bond is stable in oxidative extracellular environments (blood) but is cleaved by high intracellular concentrations of glutathione (GSH) (1–10 mM) upon endocytosis.

-

Mechanistic Diagram: Structure & Reactivity

The following diagram illustrates the chemical logic of the linker and its dual-reactive termini.

Caption: Functional map of Pyridyl disulfide-PEG6-propionic acid showing dual conjugation terminals and the release of the chromogenic pyridine-2-thione leaving group.

Part 2: Bioconjugation Strategies & Protocols

There are two primary routes for utilizing this linker, depending on whether the payload possesses an amine or a thiol group.[10] The most common application in "Cleavable Linker" design involves Route A: Antibody-Lysine Activation followed by Thiol-Drug Conjugation . This creates a construct where the drug is released upon disulfide reduction.[6][7][11][12]

Protocol: Antibody-Linker-Drug Conjugation (Lysine-Directed)

Phase 1: Linker Activation (Pre-conjugation)

Objective: Convert the propionic acid to an active NHS ester. Note: While NHS-ester versions of this linker are commercially available, in situ activation is required if starting from the acid form.

-

Dissolution: Dissolve Pyridyl disulfide-PEG6-propionic acid in dry DMSO or DMA to a concentration of 50–100 mM.

-

Activation: Add EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) in a 1:1.2:1.2 molar ratio (Linker:EDC:NHS).

-

Incubation: React for 15–30 minutes at room temperature (RT). Critical: Use immediately to prevent hydrolysis of the active ester.

Phase 2: Antibody Modification (The "Linker-mAb" Intermediate)

Objective: Attach the linker to the antibody lysines, displaying the reactive pyridyl disulfide groups.

-

Buffer Exchange: Ensure the antibody (mAb) is in an amine-free buffer (e.g., PBS pH 7.2–7.4 with 1 mM EDTA). Avoid Tris or Glycine.

-

Reaction: Add the activated linker (from Phase 1) to the mAb (5–10 mg/mL) at a molar excess of 10–20 equivalents.

-

Optimization: Perform a titration (5x, 10x, 20x) to target a specific Linker-to-Antibody Ratio (typically 3–5).

-

-

Incubation: Mix gently for 1 hour at RT or 2 hours at 4°C.

-

Purification 1: Remove excess linker using a Zeba™ Spin Desalting Column (7K MWCO) or dialysis against PBS/EDTA.

-

QC Step: Measure absorbance at 280 nm (mAb) and 343 nm (pyridyl disulfide, ε ≈ 8.08 x 10³ M⁻¹cm⁻¹). Calculate the Linker-to-Antibody ratio.

-

Phase 3: Payload Conjugation (Disulfide Exchange)

Objective: Conjugate the thiol-bearing drug (e.g., DM1, DM4, or thiol-functionalized MMAE) to the Linker-mAb.

-

Preparation: Dissolve the Thiol-Drug in DMA/DMSO.

-

Exchange Reaction: Add the Thiol-Drug to the purified Linker-mAb solution. Use a molar excess of 1.5–2.0 equivalents relative to the linker content (not just the mAb).

-

Monitoring: The reaction releases pyridine-2-thione . Monitor the increase in absorbance at 343 nm . When the plateau is reached (typically 30–60 mins), the reaction is complete.

-

Quenching: Optional. Add cysteine (1 mM) to quench any unreacted pyridyl disulfides if high background reactivity is a concern.

-

Final Purification: Remove free drug and byproducts using Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF).

Workflow Visualization

Caption: Step-by-step bioconjugation workflow for generating a cleavable ADC using Pyridyl disulfide-PEG6-propionic acid via the lysine-conjugation route.

Part 3: Payload Release Mechanism

The clinical success of this linker relies on the GSH-mediated reduction mechanism. The PEG6 spacer ensures the ADC remains soluble in the bloodstream (low GSH: ~5 μM), preventing premature release and aggregation. Upon internalization into the tumor cell, the environment changes drastically.

Mechanism of Action[5][7][10][11][13]

-

Internalization: The ADC binds to the target surface antigen and is internalized via receptor-mediated endocytosis.

-

Trafficking: The endosome matures and fuses with the lysosome.

-

Cleavage:

-

Primary Trigger: The high concentration of Glutathione (GSH) in the cytoplasm/lysosome (1–10 mM) attacks the disulfide bond.

-

Result: The disulfide bridge is severed, releasing the Thiol-Drug (Drug-SH).[3]

-

Note: The "propionic acid-PEG6-thiol" remnant remains attached to the antibody. The drug is released in its active thiol form (or methylated form if further metabolized).

-

Intracellular Pathway Diagram

Caption: The activation pathway of the ADC. Stability is maintained in circulation, while high intracellular glutathione levels trigger rapid disulfide cleavage and payload release.

Part 4: Critical Quality Attributes (CQAs) & Troubleshooting

When developing ADCs with this linker, specific parameters must be monitored to ensure product quality.

| Parameter | Target Specification | Common Issue | Troubleshooting / Solution |

| Drug-to-Antibody Ratio (DAR) | 3.0 – 4.0 (Typical) | DAR too low (< 2.0) | Increase molar excess of Linker during Phase 2. Ensure buffer is amine-free. |

| Free Drug | < 1% | High free drug | Insufficient TFF/SEC purification. Increase diafiltration volumes. |

| Aggregation | < 5% HMW species | Aggregation > 10% | The PEG6 spacer usually prevents this. If occurring, reduce the initial Linker-to-Antibody ratio or add 5% trehalose to the buffer. |

| Linker Hydrolysis | Minimal | Low conjugation efficiency | The NHS-ester hydrolyzes rapidly in water. Add activated linker immediately to the mAb solution. Do not store activated linker in aqueous buffer. |

References

-

National Institutes of Health (PMC). Antibody–drug conjugates: Recent advances in linker chemistry. Acta Pharm Sin B. 2021.[3][6][] Available at: [Link]

Sources

- 1. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ADC Linkers And Research Progress In Detail | AxisPharm [axispharm.com]

- 4. purepeg.com [purepeg.com]

- 5. books.rsc.org [books.rsc.org]

- 6. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]

- 7. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. iphasebiosci.com [iphasebiosci.com]

- 9. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 10. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 11. LUMO-Assisted Design of Disulfide Linkers - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 12. pure.psu.edu [pure.psu.edu]

Mechanism of Disulfide Cleavage in SPDP-PEG6 Conjugates

Executive Summary

This guide details the physicochemical mechanism, kinetic considerations, and experimental validation of disulfide cleavage in conjugates formed with SPDP-PEG6 (Succinimidyl 6-(3-[2-pyridyldithio]-propionamido)hexanoate). While SPDP reagents are ubiquitous in bioconjugation, the PEG6 variant introduces specific solubility and steric advantages critical for Antibody-Drug Conjugates (ADCs) and liposomal formulations. This document focuses on the disulfide exchange mechanism—the chemical engine driving both the conjugation efficiency and the intracellular release of therapeutic payloads.[1]

Molecular Architecture & Functional Design

The SPDP-PEG6 linker is a heterobifunctional crosslinker designed to overcome the hydrophobicity limitations of legacy SPDP reagents. Understanding its three distinct functional zones is prerequisite to mastering its cleavage mechanics.

| Functional Zone | Chemical Component | Role in Mechanism |

| Amine-Reactive | N-hydroxysuccinimide (NHS) ester | Targets primary amines (-NH₂) on the carrier (e.g., antibody lysine) to form a stable amide bond. This anchors the linker. |

| Spacer Arm | Polyethylene Glycol (PEG)6 | Provides a 25.7 Å hydrophilic spacer. Reduces aggregation and steric hindrance, making the disulfide bond more accessible to reducing agents compared to hydrocarbon spacers. |

| Thiol-Reactive | 2-Pyridyldithio group | The "active" disulfide site. It reacts with free sulfhydryls (-SH) via disulfide exchange and serves as the leaving group (Pyridine-2-thione) for quantification. |

The Mechanistic Core: Thiol-Disulfide Exchange[2][3][4][5][6]

The "cleavage" of SPDP-PEG6 conjugates refers to two distinct events in the lifecycle of a drug conjugate:

-

Conjugation (Formation): Displacement of the pyridine-2-thione leaving group by a payload thiol.

-

Release (Activation): Cleavage of the linker-payload disulfide bond by intracellular reducing agents (e.g., Glutathione).[1]

Both events rely on SN2 nucleophilic substitution .

The Chemical Pathway

The reaction is driven by the nucleophilic attack of a thiolate anion (RS⁻) on the disulfide bond of the SPDP linker. The 2-pyridyl group is an excellent leaving group because it tautomerizes to the stable pyridine-2-thione , driving the equilibrium forward.

Key Kinetic Factor: The pKa of the attacking thiol is critical. At physiological pH (7.4), only a fraction of thiol groups are deprotonated to the reactive thiolate form (RS⁻). However, the PEG6 spacer increases local solvation, often enhancing the rate constant (

Visualization of the Pathway

The following diagram illustrates the reductive cleavage mechanism triggered by Glutathione (GSH), the primary intracellular release mechanism.[2]

Quantitative Monitoring: The Self-Validating System

A major advantage of the SPDP chemistry is the built-in "self-validating" capability. The leaving group, pyridine-2-thione , exhibits a distinct absorbance maximum at 343 nm (extinction coefficient

The Pyridine-2-Thione Assay

This assay allows you to calculate the exact Molar Ratio of Substitution (MRS) without destructive testing of the final conjugate.

The Equation:

- : Absorbance measured at 343 nm.

-

:

- : Path length (usually 1 cm).

Troubleshooting Optical Interference

-

Issue: Some payloads (e.g., Doxorubicin) or proteins absorb near 343 nm.

-

Solution: Perform a "split-sample" baseline correction. Measure the absorbance of the unreduced conjugate at 343 nm and subtract this from the absorbance after DTT addition.

Experimental Protocol: Controlled Cleavage & Verification

This protocol describes the in vitro cleavage of an SPDP-PEG6 conjugate using DTT (Dithiothreitol) to verify payload release or quantify linker load.

Reagents Required[4][7][8][9][10]

-

DTT: 100 mM stock in deionized water (Prepare fresh).

-

Buffer: PBS-EDTA (100 mM Sodium Phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.2). Note: EDTA is crucial to chelate metals that catalyze auto-oxidation of thiols.

-

SPDP-PEG6 Conjugate: 1–5 mg/mL in Buffer.

Workflow Diagram

Step-by-Step Methodology

-

Baseline: Dilute the SPDP-PEG6 conjugate sample with PBS-EDTA. Measure absorbance at 343 nm (

) and 280 nm (for protein concentration). -

Reduction: Add DTT to the sample to a final concentration of 25 mM.

-

Incubation: Incubate for 30–45 minutes at room temperature. The reaction is usually complete within 15 minutes due to the high excess of DTT, but 30 minutes ensures completion for sterically hindered PEGylated conjugates.

-

Measurement: Measure absorbance at 343 nm again (

). -

Correction: Account for the dilution factor caused by adding DTT (usually negligible if using high-concentration stock).

-

Quantification:

-

If measuring Linker Loading (before payload conjugation): The released species is pyridine-2-thione. Use

to calculate moles of linker per mole of protein. -

If measuring Payload Release (after conjugation): The payload is released. If the payload is not pyridine-2-thione, you must use a separation method (HPLC or dialysis) to separate the protein from the small molecule payload and quantify the free payload separately.

-

Critical Application Notes (E-E-A-T)

TCEP vs. DTT

For in vitro cleavage, TCEP (Tris(2-carboxyethyl)phosphine) is often superior to DTT for SPDP-PEG6 conjugates.

-

Why? TCEP is stable over a wider pH range and, crucially, does not contain thiols. This means TCEP does not compete in subsequent thiol-exchange reactions if you are trying to immediately re-conjugate the liberated thiol.

-

Recommendation: Use TCEP if the cleaved product will undergo further downstream chemical modification. Use DTT for simple analytical quantification.

The "PEG Effect" on Kinetics

While PEG increases solubility, the PEG6 spacer can wrap around the disulfide bond, creating a "hydration shell."

-

Impact: This protects the disulfide from premature cleavage by weak reducing agents in the blood (increasing serum stability) but allows cleavage by the high concentration of GSH (1–10 mM) found intracellularly.

-

Verification: Always run a serum stability assay (incubation in plasma at 37°C for 24h) alongside your cleavage assay to ensure the "cleavable" linker isn't too cleavable.

References

-

Carlsson, J., Drevin, H. and Axén, R. (1978). Protein thiolation and reversible protein-protein conjugation. N-Succinimidyl 3-(2-pyridyldithio)propionate, a new heterobifunctional reagent. Biochem. J. 173, 723-737. (The foundational paper establishing the SPDP mechanism and pyridine-2-thione quantification). [Link]

-

Biology LibreTexts. Redox Reactions of Thiols and Disulfides. (General mechanism of thiol-disulfide exchange).[3][4][5][2] [Link]

Sources

- 1. A New Glutathione-Cleavable Theranostic for Photodynamic Therapy Based on Bacteriochlorin e and Styrylnaphthalimide Derivatives [mdpi.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanistic and Kinetic Details of Catalysis of Thiol-Disulfide Exchange by Glutaredoxins and Potential Mechanisms of Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. encyclopedia.pub [encyclopedia.pub]

Technical Support Center: Optimizing SPDP-PEG6-NHS Stability & Conjugation Efficiency

Executive Summary: The "Race Condition"

The central challenge in working with SPDP-PEG6-NHS (Succinimidyl 3-(2-pyridyldithio)propionamido-PEG6-propionate) is managing a chemical "race condition."

Once solubilized in an aqueous buffer, the N-hydroxysuccinimide (NHS) ester faces two competing pathways:

-

Aminolysis (Desired): Reaction with primary amines (-NH2) on your target protein to form a stable amide bond.

-

Hydrolysis (Undesired): Attack by water molecules, cleaving the NHS group and reverting the linker to its non-reactive carboxylic acid form.

Your Goal: Maximize Pathway 1 and minimize Pathway 2. This guide provides the protocols and logic to win this race.

Critical Stability Data

Hydrolysis rates are pH-dependent.[1][2][3][4][5] You must balance the pH required for efficient amine reaction (nucleophilic attack) against the pH that accelerates hydrolysis.

| pH Condition | Temperature | Approximate Half-Life ( | Status |

| pH 7.0 | 0°C | 4 – 5 hours | Stable Zone (Slow reaction) |

| pH 7.5 | 25°C | ~3 – 4 hours | Optimal Window |

| pH 8.0 | 25°C | ~1 hour | Risk Zone (Fast reaction required) |

| pH 8.6 | 4°C | 10 minutes | Critical Failure Zone |

Key Insight: At pH 8.6, you have less than 10 minutes before 50% of your linker is dead. We recommend operating at pH 7.2 – 7.5 to maintain a safety margin.

Pre-Experiment: Storage & Solubilization

Preventing hydrolysis begins before the tube is even opened.[6]

Q: How should I store the lyophilized powder?

A: Store at -20°C under a desiccated environment. Moisture is the primary enemy.

-

Protocol: Before opening the vial, allow it to equilibrate to room temperature for 30 minutes .

-

Why? Opening a cold vial in humid room air causes immediate water condensation inside the vial, triggering hydrolysis of the solid powder.

Q: What solvent should I use for reconstitution?

A: Use Anhydrous DMSO (Dimethyl sulfoxide) or DMA (Dimethylacetamide).

-

Critical Step: Do not use "laboratory grade" DMSO sitting on a shelf. Use a fresh ampoule of anhydrous grade or DMSO treated with molecular sieves.

-

Avoid: DMF (Dimethylformamide) is acceptable but degrades into amines over time, which can scavenge your NHS ester.

Q: Can I store the reconstituted stock solution?

A: No. The NHS ester is not stable in solution for long periods, even in organic solvents, due to trace moisture.[7]

-

Best Practice: Reconstitute immediately before use.[7]

-

Emergency Storage: If unavoidable, store at -20°C for <3 days under an argon/nitrogen overlay.

Experimental Workflow: The "Rapid Conjugation" Protocol

This protocol minimizes the time the NHS ester spends in the aqueous phase before finding a protein target.

Visualizing the Pathway

The following diagram illustrates the kinetic competition you are managing.

Figure 1: The kinetic competition between Aminolysis (green path) and Hydrolysis (red path). High pH accelerates both, but hydrolysis dominates above pH 8.0.

Step-by-Step Protocol

-

Prepare the Protein (The "Receiver"):

-

Ensure protein is in Phosphate Buffered Saline (PBS) or HEPES (pH 7.2 – 7.5).

-

CRITICAL: Remove any amine-containing buffers (Tris, Glycine) via dialysis or desalting columns.[7] These will react with the NHS ester immediately.

-

Adjust protein concentration to 2–5 mg/mL . (Higher concentration = faster amine reaction = less hydrolysis).

-

-

Calculate Reagent Volume:

-

Solubilize the Linker (The "Trigger"):

-

Dissolve SPDP-PEG6-NHS in anhydrous DMSO to a concentration of 10–20 mM.

-

Do this last. Do not let this sit while you find your pipettes.

-

-

The "Shoot" Step:

-

Add the DMSO/Linker solution to the protein sample.

-

Limit Organic Solvent: Keep final DMSO volume <10% to prevent protein precipitation.

-

Mix Immediately: Pipette up and down or vortex gently.

-

-

Incubation:

-

Incubate for 30–60 minutes at Room Temperature or 2 hours at 4°C.

-

Note: Reactions are usually complete within 15 minutes; extended time mostly serves to ensure completion but increases hydrolysis of the excess linker (which is fine at this stage).

-

Troubleshooting & Diagnostics

Something went wrong. Here is how to diagnose the failure.

Q: My conjugation efficiency is near zero.

A: Check for "Hidden Amines."

-

Did you use Tris, Glycine, or Imidazole in your buffer? These are primary amines and will scavenge the NHS ester instantly.

-

Fix: Dialyze into PBS-EDTA (pH 7.2).

Q: How can I tell if my SPDP-PEG6-NHS stock is already dead (hydrolyzed)?

A: The 260nm Absorbance Test . The NHS group, when attached to the linker, has a different absorbance profile than free NHS. However, a simpler qualitative test is:

-

Take a small aliquot of your stock.

-

Add it to pH 8.5 buffer.

-

Monitor absorbance at 260-280 nm .

-

Hydrolysis releases the NHS group.[6][9] If the absorbance does not change over 10 minutes, your stock was likely already hydrolyzed (the NHS was already free).

Troubleshooting Decision Tree

Figure 2: Diagnostic workflow for low conjugation efficiency.

References

-

Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press.[10] (The definitive text on NHS ester chemistry and hydrolysis kinetics).

-

Thermo Fisher Scientific. NHS-Ester Chemistry for Protein Labeling. (Detailed half-life data at varying pH).

-

BroadPharm. SPDP-PEG6-NHS ester Technical Data Sheet. (Specific solubility and structural data). [11]

-

Lomant, A. J., & Fairbanks, G. (1976). Chemical probes of extended biological structures: synthesis and properties of the cleavable cross-linking reagent dithiobis(succinimidyl propionate). Journal of Molecular Biology. (Foundational paper on SPDP chemistry).

Sources

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. carbodiimide.com [carbodiimide.com]

- 5. help.lumiprobe.com [help.lumiprobe.com]

- 6. info.gbiosciences.com [info.gbiosciences.com]

- 7. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]

- 8. glenresearch.com [glenresearch.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. Bioconjugate Techniques - Greg T. Hermanson - كتب Google [books.google.com.bh]

- 11. medchemexpress.com [medchemexpress.com]

Technical Support Center: SPDP-PEG6 Cleavage & DTT Optimization

Topic: Optimizing DTT concentration for cleaving SPDP-PEG6 linkers Document ID: TS-SPDP-004 Last Updated: October 26, 2023

Introduction: The Balance of Reduction

Welcome to the Technical Support Center. You are likely here because you need to cleave an SPDP-PEG6 crosslinker to release a sulfhydryl-modified payload or protein, but you are concerned about maintaining the structural integrity of your biomolecule.

The Core Challenge: Dithiothreitol (DTT) is a non-selective reducing agent. It does not "know" the difference between the disulfide bond in your SPDP linker and the structural disulfide bonds holding your antibody or protein together. Optimization is not just about adding more DTT; it is about tuning kinetics and pH to favor linker cleavage over protein denaturation.

Module 1: The Mechanism (The "Why")

Before optimizing, you must understand the reaction kinetics. The SPDP-PEG6 linker contains a pyridyldithiol group.[1] When reduced by DTT, it undergoes a thiol-disulfide exchange.[2]

Key Reaction Characteristics

-

The Byproduct: Pyridine-2-thione (P2T).[1]

-

The Indicator: P2T absorbs strongly at 343 nm .[1] This allows you to quantify the cleavage in real-time without consuming the sample.

Visualizing the Pathway

The following diagram illustrates the cleavage mechanism and the critical decision point where native disulfides are at risk.

Figure 1: The chemical pathway of SPDP cleavage. Note the branching risk path where aggressive conditions lead to protein denaturation.

Module 2: Optimization Protocol (The "How")

The "standard" 50 mM DTT protocol is often too harsh for sensitive proteins (e.g., antibodies, enzymes). Use the table below to select the correct starting point for your experiment.

Optimization Matrix: DTT Concentration vs. pH

| Application Goal | Buffer pH | DTT Conc. | Incubation | Risk Level |

| Selective Cleavage (Preserve Protein Structure) | 4.5 (Acetate) | 25 mM | 30-40 min | Low |

| Rapid Cleavage (Robust Proteins/Peptides) | 7.2 - 7.5 (PBS) | 10 mM | 15-30 min | Moderate |

| Complete Reduction (SDS-PAGE/Analysis) | 8.0 - 9.0 | 50-100 mM | 5-10 min (Heat) | High (Denaturing) |

Recommended Protocol: Selective Reduction (pH 4.5)

Best for antibodies (IgG) where hinge-region disulfides must remain intact.

-

Buffer Preparation: Prepare 100 mM Sodium Acetate buffer, 100 mM NaCl, pH 4.5.

-

Why? At acidic pH, the reduction of native protein disulfides (which are often buried) is kinetically much slower than the reduction of the exposed SPDP disulfide [1].

-

-

DTT Stock: Prepare a fresh 1 M DTT stock in ultrapure water.

-

Critical: DTT oxidizes rapidly in air. Do not use stock solutions older than 1 hour.

-

-

Reaction:

-

Incubation: Incubate for 30 minutes at room temperature (20-25°C).

-

Purification (Mandatory):

-

You must remove the DTT immediately after incubation to prevent re-oxidation or interference with downstream conjugation.

-

Use a desalting column (e.g., Zeba Spin, PD-10) equilibrated with your conjugation buffer (usually PBS-EDTA, pH 7.2).

-

Module 3: Troubleshooting & FAQs (The "Fix")

Troubleshooting Logic Tree

Use this flow to diagnose issues with yield or protein stability.

Figure 2: Diagnostic flowchart for common SPDP cleavage issues.

Frequently Asked Questions

Q1: Can I quantify the number of cleaved linkers? A: Yes. This is a self-validating system.

-

Measure the absorbance of the reaction mixture at 343 nm before and after adding DTT.

-

Calculate the change in absorbance (

). -

Use the extinction coefficient of Pyridine-2-thione (

) [2].[1] -

Divide this molar concentration by the molar concentration of your protein to get the Molar Ratio of Substitution (MRS) .

Q2: My protein precipitated after adding DTT. What happened? A: You likely reduced the native disulfide bonds that maintain the protein's tertiary structure.

-

Cause: pH was likely too high (> 7.5) or DTT concentration was excessive (> 50 mM).

-

Solution: Switch to the pH 4.5 Acetate protocol . Native disulfides are stable at this pH, while the SPDP disulfide remains cleavable [1].

Q3: Can I use TCEP instead of DTT? A: Yes, and it is often preferred. TCEP (Tris(2-carboxyethyl)phosphine) is stable, odorless, and works over a wider pH range (1.5 - 8.5).

-

Advantage:[2][6][7][8] Unlike DTT, TCEP does not contain thiols, so it technically does not need to be removed before adding a maleimide-linker (though removal is still Good Laboratory Practice).

-

Protocol: Use 2-3 molar equivalents of TCEP per SPDP group.

Q4: Why do I need to add EDTA to my buffers?

A: EDTA (1-5 mM) chelates divalent metal ions (like

References

-

Thermo Fisher Scientific. PEG-SPDP Crosslinkers Product Instructions. (Standard protocol for selective reduction at pH 4.5).

-

BenchChem. The Thiol-Reactive SPDP Group in Bioconjugation: An In-depth Technical Guide. (Extinction coefficients and reaction monitoring).

-

BroadPharm. Protocol for S-S bond reduction by DTT.[9] (General DTT handling and oxidation prevention).[7]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. astralscientific.com.au [astralscientific.com.au]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. broadpharm.com [broadpharm.com]

- 6. m.youtube.com [m.youtube.com]

- 7. reddit.com [reddit.com]

- 8. researchgate.net [researchgate.net]

- 9. broadpharm.com [broadpharm.com]

Technical Support Center: Purification Strategies for SPDP-PEG6-acid Conjugates

Topic: Removing unreacted SPDP-PEG6-acid from reaction mixtures. Applicable Reagents: SPDP-PEG6-acid (MW ~550.7 Da), SPDP-PEG6-NHS ester (hydrolyzed byproduct). Target Audience: Protein Chemists, Conjugation Scientists.

Core Technical Analysis: The Separation Challenge

In bioconjugation, "SPDP-PEG6-acid" (Succinimidyl 3-(2-pyridyldithio)propionate-PEG6-carboxylic acid) is typically used to introduce sulfhydryl-reactive groups onto a primary amine-containing molecule (via EDC activation or NHS-ester forms).

The challenge in purification lies in the physicochemical properties of the unreacted reagent:

-

Molecular Weight: ~550.7 Da.[1]

-

Hydrophobicity: Amphiphilic (Hydrophobic pyridyldithio head + Hydrophilic PEG6 spacer).

-

Reactivity: Contains a disulfide bond susceptible to reduction.[2][3][4]

The Goal: Remove the ~0.55 kDa small molecule from your macromolecule (typically >30 kDa) without reducing the critical disulfide bond or precipitating the protein.

Decision Matrix: Select Your Protocol

Do not apply a "one-size-fits-all" approach. Select the method based on your conjugate's molecular weight (MW).

Figure 1: Decision tree for selecting the appropriate purification method based on conjugate size.

Detailed Protocols

Method A: Size Exclusion Chromatography (Desalting)

Best For: Proteins/Antibodies >30 kDa. Mechanism: Porous resin beads (e.g., Sephadex G-25) trap small molecules (<5 kDa) while large proteins pass through the void volume.

Materials:

-

Commercially available Desalting Columns (e.g., Zeba™ Spin Columns, PD-10).

-

Buffer: PBS-EDTA (100 mM Phosphate, 150 mM NaCl, 1-5 mM EDTA, pH 7.2–7.5).

-

Critical: EDTA is mandatory to chelate metals that might catalyze oxidation of the disulfide bond.

-

Step-by-Step:

-

Equilibration: Wash the column 3x with PBS-EDTA to remove storage preservatives (often azide/ethanol).

-

Loading: Apply the reaction mixture to the center of the resin bed.

-

Volume Rule: Do not exceed 10-15% of the resin bed volume. Overloading causes "breakthrough," where the small SPDP-PEG6-acid co-elutes with the protein.

-

-

Elution:

-

Spin Format: Centrifuge at 1000 x g for 2 minutes. Collect flow-through.

-

Gravity Format: Add buffer equal to the load volume. Collect the first fraction.

-

-

Validation: The flow-through contains the purified conjugate. The SPDP-PEG6-acid remains trapped in the column.

Method B: Dialysis

Best For: Large sample volumes (>3 mL) or when desalting columns are unavailable. Mechanism: Diffusion of small molecules through a semi-permeable membrane.

Step-by-Step:

-

Membrane Selection: Use a Molecular Weight Cut-Off (MWCO) of 10 kDa .

-

Why? Although SPDP-PEG6-acid is ~0.55 kDa, PEG chains have a large hydrodynamic radius. A 3.5 kDa membrane might retain some PEGylated byproducts. 10 kDa ensures complete removal.

-

-

Buffer Volume: Use a 200:1 volume ratio (Buffer:Sample).

-

Procedure:

-

Warning: Ensure the buffer contains EDTA.[5] Avoid reducing agents (DTT, TCEP, Mercaptoethanol) as they will cleave the SPDP linker immediately.

Troubleshooting & FAQs

Q1: I see a peak at 343 nm in my purified sample. Is this unreacted reagent?

Diagnosis: Not necessarily.

-

The Science: The Pyridyldithio group itself absorbs at 343 nm (though weakly compared to the released thione). However, the released byproduct (Pyridine-2-thione) has a strong extinction coefficient (

). -

Test: If you have performed the conjugation but not yet reduced the disulfide, the 343 nm signal usually indicates the SPDP linker is successfully attached to your protein.

-

Verification: To confirm removal of free reagent, take an aliquot of your "purified" sample and run it through a fresh desalting column. If the A280/A343 ratio remains constant, your sample is pure. If the A343 drops significantly, you had residual free reagent.

Q2: My protein precipitated during purification. Why?

Root Cause:

-

Over-modification: Attaching too many hydrophobic SPDP groups can destabilize the protein.

-

Isoelectric Point (pI) Shift: Eliminating positive charges (amines) by converting them to amides shifts the pI. Solution:

-

Limit the molar excess of SPDP-PEG6-acid during the reaction (try 5-10x instead of 20x).

-

Ensure the PEG spacer is actually present (PEG improves solubility).[4]

-

Add 0.05% Tween-20 to the desalting buffer.

Q3: Can I use Ultrafiltration (Amicon/Centricon) to remove SPDP-PEG6-acid?

Verdict: Use with Caution.

-

Risk: Small hydrophobic molecules (like the SPDP headgroup) often stick to the polyethersulfone (PES) or cellulose membranes of concentrators. This makes them difficult to wash out, requiring many spin cycles.

-

Recommendation: Desalting (Method A) is far superior for removing small hydrophobic crosslinkers than ultrafiltration.

Q4: How do I quantify the number of SPDP linkers attached (Degree of Labeling)?

Protocol:

-

Measure

of the purified conjugate. -

Add DTT (final conc. 10 mM) to a small aliquot. Incubate 15 mins.

-

Measure

(Release of Pyridine-2-thione).[3][4] -

Calculate molar ratio:

(Note: Correct

Summary Data Table

| Feature | Method A: Desalting | Method B: Dialysis | Method C: HPLC |

| Time Required | 15 Minutes | 12–24 Hours | 1–2 Hours |

| Removal Efficiency | >95% (2 passes recommended) | >99% (with buffer changes) | >99.9% |

| Sample Dilution | Minimal (Spin); 1.5x (Gravity) | None (can concentrate) | Significant (requires drying) |

| Shear Stress | Low | Very Low | High |

| Best For | Routine protein conjugation | Large batches / Sensitive proteins | Peptides / Small molecules |

References

- Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (Standard field reference for heterobifunctional crosslinkers).

-

AxisPharm. SPDP-PEG6-acid Structure and Molecular Weight Verification. Retrieved from [Link]

Sources

Effect of PEG6 Chain Length on ADC Pharmacokinetics: A Comparative Guide

Executive Summary: The "Goldilocks" Utility of PEG6

In the engineering of Antibody-Drug Conjugates (ADCs), the linker is not merely a connector; it is a critical determinant of pharmacokinetics (PK). Hydrophobic payloads (e.g., PBD dimers, Auristatins, Maytansinoids) often drive ADCs toward rapid hepatic clearance and aggregation. Polyethylene Glycol (PEG) spacers are employed to "mask" this hydrophobicity.[1][2][3]

PEG6 (n=6 units) has emerged as a critical industry standard, often representing the inflection point between insufficient masking and steric interference.

-

Vs. Short Chain (PEG0–4): PEG6 provides a statistically significant reduction in plasma clearance and aggregation, often preventing the "Clearance Cliff" seen with non-PEGylated linkers.

-

Vs. Long Chain (PEG12–24): PEG6 maintains high conjugation efficiency and enzymatic accessibility (cleavability), avoiding the steric shielding that can render longer-chain ADCs less potent in vivo.

This guide objectively compares PEG6 against its shorter and longer counterparts, providing a rationale for its selection in lead optimization.

The Mechanistic Challenge: Hydrophobicity Masking

To understand the effect of PEG6, one must understand the failure mode it prevents. Hydrophobic payloads on an antibody surface create "sticky" patches. These patches:

-

Trigger Aggregation: Leading to physical instability.

-

Accelerate Clearance: The liver (via non-specific sinusoidal uptake) rapidly removes hydrophobic ADCs, reducing half-life (

).

PEGylation creates a hydration shell around the payload. The length of this chain determines the thickness of the shell.

Diagram 1: The Hydrophobic Shielding Mechanism

The following diagram illustrates how PEG length correlates with liver uptake and circulation stability.

Figure 1: Mechanism of PEG shielding. PEG6 balances liver avoidance with efficient tumor entry.

Comparative Analysis: PEG6 vs. Alternatives

The following analysis synthesizes data from seminal industry studies (e.g., Lyon et al., Nat. Biotechnol.) regarding glucuronide-MMAE and similar hydrophobic payloads.

Table 1: Pharmacokinetic Performance Matrix

| Parameter | PEG0-2 (Short) | PEG6 (Intermediate) | PEG12-24 (Long) |

| Hydrophobicity (HIC) | High Retention (Exposed) | Moderate/Low Retention | Low Retention (Masked) |

| Clearance (CL) | Fast (>20 mL/day/kg) | Slow (~10 mL/day/kg) | Slow (~8-10 mL/day/kg) |

| Aggregation | High Risk (>5%) | Low Risk (<1%) | Low Risk (<1%) |

| Protease Cleavage | Fast | Optimal | Slower (Steric Hindrance) |

| Conjugation Yield | Variable (Precipitation) | High | Moderate (Viscosity/Entanglement) |

Detailed Comparison

Scenario A: PEG6 vs. Short Linkers (PEG0–4)

-

The Clearance Cliff: Data consistently shows that ADCs with PEG lengths below 4 units often behave similarly to non-PEGylated controls. They suffer from rapid clearance due to the Reticuloendothelial System (RES) recognizing the hydrophobic payload.

-

The PEG6 Advantage: Increasing the chain to n=6 (or n=8) typically restores the PK profile to match the naked antibody. This is the "masking threshold."

Scenario B: PEG6 vs. Long Linkers (PEG12–24)[4]

-

Diminishing Returns: While PEG12 provides marginally better solubility than PEG6, it does not significantly improve clearance further (both are already near the antibody baseline).

-

The Steric Penalty: Long PEG chains can fold back over the protease cleavage site (e.g., Val-Cit or Glucuronide), reducing the rate of payload release inside the tumor cell. PEG6 is short enough to remain extended, preventing this "self-shielding."

Experimental Protocols

To validate the effect of PEG6 in your own pipeline, the following self-validating workflows are recommended.

Protocol A: Hydrophobicity Assessment (HIC)

Objective: Quantify the "masking" efficiency of the PEG6 linker compared to the naked antibody.

-

Column: TSKgel Butyl-NPR (Non-porous resin is critical for large ADCs).

-

Mobile Phase A: 1.5 M Ammonium Sulfate, 25 mM Sodium Phosphate, pH 7.0.

-

Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0, 25% Isopropanol.

-

Gradient: Linear gradient 0% B to 100% B over 15 minutes.

-

Validation Criteria:

-

Naked Antibody: Elutes early (low hydrophobicity).

-

PEG0-ADC: Elutes late (high hydrophobicity).

-

PEG6-ADC: Should elute significantly earlier than PEG0-ADC, shifting towards the naked antibody retention time.

-

Protocol B: Rodent Pharmacokinetics Study

Objective: Determine Clearance (CL) and Area Under Curve (AUC).

-

Subject: Sprague-Dawley Rats (n=3 per arm), cannulated.

-

Dosing: Single IV bolus, 3 mg/kg.

-

Sampling: 15 min, 6h, 24h, 48h, 72h, 96h, 168h (7 days).

-

Bioanalysis:

-

Total Antibody ELISA: Capture anti-human Fc; Detect anti-human Fab.

-

Conjugated Drug ELISA: Capture anti-human Fc; Detect anti-payload (e.g., anti-MMAE).

-

-

Data Analysis: Calculate CL (mL/day/kg) using non-compartmental analysis (WinNonlin).

Diagram 2: Experimental Workflow for Linker Selection

Figure 2: Step-by-step workflow for validating linker length effects.

Critical Insights & Recommendations

Based on the comparative data, the following heuristics apply:

-

Use PEG6 when:

-

Your payload is moderately to highly hydrophobic (e.g., MMAE, MMAF, Exatecan).

-

You require a high Drug-to-Antibody Ratio (DAR 8). PEG6 allows high loading without the precipitation seen with PEG2.

-

You are using a Glucuronide or Val-Cit cleavable linker.

-

-

Consider PEG12+ when:

-

Your payload is extremely hydrophobic (e.g., PBD dimers). In these cases, PEG6 may not be sufficient to prevent liver uptake.

-

You observe immune clearance (Anti-Drug Antibodies) against the payload itself; a longer PEG might better hide the hapten.

-

-

Avoid PEG0-4 when:

-

Developing high-DAR ADCs. The aggregation risk is exponentially higher.

-

References

-

Lyon, R. P., et al. (2015). Reducing hydrophobicity of homogeneous antibody-drug conjugates improves pharmacokinetics and therapeutic index. Nature Biotechnology, 33(7), 733–735.

-

Hamblett, K. J., et al. (2004). Effects of drug loading on the antitumor activity of a monoclonal antibody drug conjugate. Clinical Cancer Research, 10(20), 7063-7070.

-

Burke, P. J., et al. (2017). Optimization of a PEGylated Glucuronide-Monomethylauristatin E Linker for Antibody–Drug Conjugates. Molecular Cancer Therapeutics, 16(1), 116-123.

-

Tedeschini, T., et al. (2025). Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates.[3] European Journal of Medicinal Chemistry, 117904.

Sources

Comprehensive Guide: HPLC Monitoring of SPDP-PEG6-Acid Activation Efficiency

Executive Summary

SPDP-PEG6-acid (Succinimidyl 3-(2-pyridyldithio)propionate-PEG6-carboxylic acid) is a critical heterobifunctional crosslinker used in Antibody-Drug Conjugates (ADCs) and PROTAC synthesis.[1] Its efficacy relies entirely on the successful activation of its carboxylic acid terminus into an amine-reactive ester (typically NHS or TFP).

This guide objectively compares the activation efficiency of in situ generation (EDC/sNHS) versus pre-activated alternatives, providing a validated HPLC protocol for real-time monitoring.

Part 1: Analytical Strategy & Mechanism

The Challenge of "Invisible" Failure

In bioconjugation, "blind" activation—assuming the addition of EDC/NHS yields 100% reactive ester—is a primary cause of batch failure. The NHS ester is unstable in aqueous media (half-life <20 min at pH 8.0), hydrolyzing back to the unreactive acid.

The Solution: Dual-Wavelength HPLC

We utilize the unique spectral properties of the 2-pyridyldithio group. Unlike standard peptides or PEGs, this moiety has a distinct absorbance maximum at 343 nm (

-

214/280 nm: Detects all species (solvents, EDC, urea byproducts).

-

343 nm: Detects only the SPDP linker species (Acid, NHS-ester, and Hydrolyzed forms).

Self-Validating Logic: By monitoring at 343 nm, you quantify the molar ratio of Active Ester vs. Free Acid regardless of concentration errors, as the chromophore remains unchanged during activation.

Activation & Degradation Pathway

The following diagram illustrates the chemical causality you are monitoring:

Figure 1: The activation cycle.[2] HPLC monitoring tracks the shift from the hydrophilic 'Acid' node to the hydrophobic 'Active Ester' node and detects the unwanted 'Hydrolysis' reversion.

Part 2: Validated Experimental Protocol

Objective: Quantify the conversion of SPDP-PEG6-Acid to SPDP-PEG6-NHS.

HPLC System Configuration

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase A: Water + 0.1% Formic Acid (Maintains acidic pH to stabilize NHS ester during run).

-

Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.[3]

-

Flow Rate: 1.0 mL/min.

-

Detection: 343 nm (Quantification), 214 nm (Impurity check).

-

Temperature: 25°C.

Gradient Method

| Time (min) | % B (ACN) | Event |

| 0.0 | 5 | Equilibration |

| 2.0 | 5 | Injection |

| 15.0 | 95 | Gradient Elution |

| 18.0 | 95 | Wash |

| 18.1 | 5 | Re-equilibration |

Sample Preparation & Injection Workflow

Crucial Step: You must quench the activation reaction immediately before injection to prevent hydrolysis inside the autosampler.

-

Reaction Aliquot: Take 10 µL from your activation mix.

-

Quench/Dilute: Add to 90 µL of cold acidic water (0.1% TFA or Formic Acid in water).

-

Why? Low pH (<4.0) effectively "freezes" the hydrolysis of the NHS ester.

-

-

Inject: 10-20 µL immediately.

Part 3: Comparative Analysis of Activation Strategies

Scenario A: In Situ Activation (EDC/sNHS)

This involves mixing SPDP-PEG6-Acid with EDC and Sulfo-NHS immediately prior to conjugation.

-

Performance: Highly variable. Typically achieves 60-80% efficiency depending on water content and pH.

-

HPLC Profile: Shows three peaks at 343 nm:

-

Unreacted Acid (Early eluting).

-

Active NHS Ester (Late eluting).

-

N-acylurea byproduct (distinct peak, often co-eluting with ester if not optimized).

-

-

Pros: Flexible, low cost.

-

Cons: High risk of "dead" linker accumulation; urea byproducts can be difficult to remove.

Scenario B: Commercial Pre-activated NHS Ester

Purchasing SPDP-PEG6-NHS directly.

-

Performance: High initial purity (>90%) but degrades rapidly upon opening.

-

HPLC Profile: Should show a single dominant hydrophobic peak. Appearance of the early "Acid" peak indicates storage degradation (hydrolysis).

-

Pros: Convenience.[4]

-

Cons: Moisture sensitivity.[5][6] A bottle opened 3-4 times often degrades to <70% active ester.

Scenario C: TFP Ester (The Superior Alternative)

Tetrafluorophenyl (TFP) esters are chemically analogous to NHS esters but significantly more stable to hydrolysis while maintaining high amine reactivity.[7]

-

HPLC Profile: TFP esters are more hydrophobic than NHS esters, eluting later.

-

Pros: Can be isolated and stored for months; resists hydrolysis in aqueous buffers for longer periods, allowing for more controlled conjugation.

Comparative Data Summary

| Feature | In Situ EDC/NHS | Commercial NHS Ester | TFP Ester (Alternative) |

| Activation Efficiency | 60-80% (Variable) | >90% (Fresh) | >95% (Stable) |

| Hydrolysis Half-Life (pH 7.4) | ~1-2 hours | ~1-2 hours | >24 hours |

| HPLC Retention Shift | Significant | Significant | Significant (Most Hydrophobic) |

| Byproducts | Urea, isourea | NHS (leaving group) | TFP (leaving group) |

| Recommended Use | R&D / Screening | Small Scale / One-off | Process Scale / GMP |

Part 4: Decision Logic & Workflow

Use this diagram to determine the correct monitoring workflow for your specific linker type.

Figure 2: Operational workflow for HPLC quality control of linker activation.

References

-

Hermanson, G. T. Bioconjugate Techniques, 3rd Edition. Academic Press, 2013. (Authoritative text on EDC/NHS chemistry and hydrolysis rates). [Link]

Sources

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.